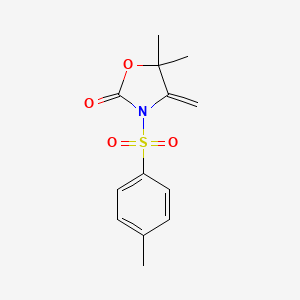
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: is a complex organic compound with a unique structure that includes an oxazolidinone ring, a sulfonyl group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazolidinone ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazolidinone ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: can be compared with other similar compounds, such as:
5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, which also exhibit biological activity.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Número CAS |
130721-58-3 |
|---|---|
Fórmula molecular |
C13H15NO4S |
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-methylidene-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-9-5-7-11(8-6-9)19(16,17)14-10(2)13(3,4)18-12(14)15/h5-8H,2H2,1,3-4H3 |
Clave InChI |
VSELDPUJJSHYES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C)C(OC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
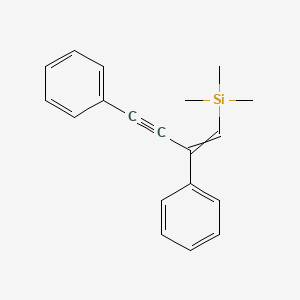

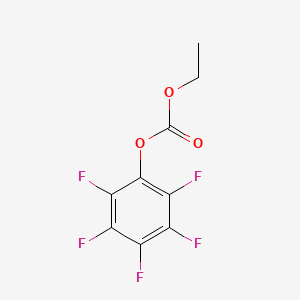



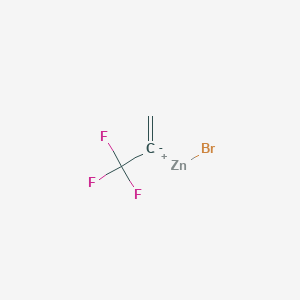
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
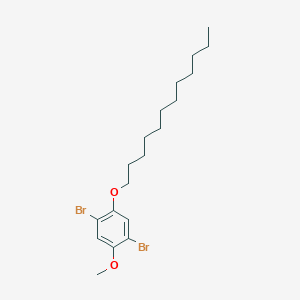
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
